molecular formula C8H11ClN2 B1651351 2-Chloro-6-isopropylpyridin-3-amine CAS No. 1260666-48-5

2-Chloro-6-isopropylpyridin-3-amine

Cat. No. B1651351
CAS RN: 1260666-48-5
M. Wt: 170.64
InChI Key: PKZUQSSINWZWRF-UHFFFAOYSA-N
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Description

2-Chloro-6-isopropylpyridin-3-amine is a chemical compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 . It is also known by its IUPAC name, 2-chloro-6-isopropyl-3-pyridinamine .


Synthesis Analysis

The synthesis of 2-Chloro-6-isopropylpyridin-3-amine and similar compounds often involves asymmetric synthesis using immobilized ω-transaminases . Another common method involves the reduction of nitriles or amides and nitro compounds . There are also methods involving alkyl groups, such as SN2 reactions of alkyl halides, ammonia, and other amines .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-isopropylpyridin-3-amine can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques enable the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-6-isopropylpyridin-3-amine are complex and involve a multitude of species . The reaction process incorporates a multitude of species, predominantly nitrogen, oxygen, and water vapor, alongside a vast array of reaction products, leading to a complex web of hundreds to thousands of reactions .

Relevant Papers Several papers were found during the search that may be relevant to 2-Chloro-6-isopropylpyridin-3-amine. These include papers on the syntheses, anti-inflammatory activities, and structure–activity relationships of similar compounds . These papers could provide valuable insights into the properties and potential applications of 2-Chloro-6-isopropylpyridin-3-amine.

properties

IUPAC Name

2-chloro-6-propan-2-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-5(2)7-4-3-6(10)8(9)11-7/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZUQSSINWZWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264282
Record name 3-Pyridinamine, 2-chloro-6-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260666-48-5
Record name 3-Pyridinamine, 2-chloro-6-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260666-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinamine, 2-chloro-6-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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